Regioisomeric LogP Differentiation: 3-COOH Exhibits the Lowest Computed Lipophilicity Among Piperidine Carboxylic Acid Regioisomers
The 3-carboxylic acid regioisomer (target) displays a computed LogP of 1.49, which is approximately 0.14 log units lower than the 2-carboxylic acid regioisomer (LogP 1.63) and substantially lower than the 4-carboxylic acid regioisomer (ACD/LogP 1.85) . This decreased lipophilicity can favor aqueous solubility and reduce nonspecific protein binding, a critical consideration during early-stage kinase inhibitor development.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.49 (ChemSrc calculated) |
| Comparator Or Baseline | 2-COOH regioisomer: LogP = 1.63 (ChemSrc); 4-COOH regioisomer: ACD/LogP = 1.85 (ChemSpider) |
| Quantified Difference | Target LogP is 0.14 units lower than 2-COOH and ~0.36 units lower than 4-COOH |
| Conditions | Computed LogP values from ChemSrc (fragment-based) and ACD/Labs Percepta (ChemSpider). No experimental LogP data available for these regioisomers. |
Why This Matters
Lower LogP translates to improved ligand efficiency in polar enzyme active sites; procurement decisions that ignore regioisomer-specific LogP may lead to suboptimal ADME profiles in downstream candidates.
